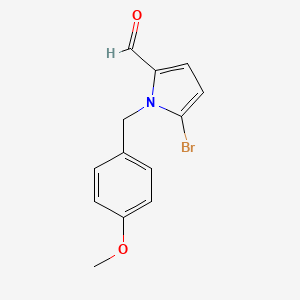

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde is a chemical compound with the CAS Number: 1133116-27-4 . It has a molecular weight of 294.15 and its IUPAC name is 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde .

Synthesis Analysis

The synthesis of pyrrole derivatives, such as 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde, often involves the Paal-Knorr Pyrrole Synthesis . This method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

The InChI code for 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde is 1S/C13H12BrNO2/c1-17-12-5-2-10 (3-6-12)8-15-11 (9-16)4-7-13 (15)14/h2-7,9H,8H2,1H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications

Synthesis and Chemical Properties

A study conducted by Surmont et al. (2009) explores the efficient preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes from 2-aryl-5-(bromomethyl)-1-pyrrolines, offering a new approach to synthesizing 3-fluorinated pyrroles. This methodology could potentially be applied to derivatives of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde for the development of new fluorinated pyrroles, expanding the utility of this compound in synthetic organic chemistry (Surmont et al., 2009).

Crystallographic Analysis

Chumakov et al. (2014) performed crystal structure analysis on molecules similar to 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde, revealing insights into their molecular conformation and interactions. Such studies are critical for understanding the chemical behavior and potential applications of these molecules in various fields, including medicinal chemistry and material science (Chumakov et al., 2014).

Antitumor Activity

In the realm of biomedicine, Jia et al. (2015) identified compounds from Taiwanofungus camphoratus that exhibited antitumor activities, suggesting the potential of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde derivatives in developing new antitumor agents. This highlights the broader implications of such compounds in therapeutic applications (Jia et al., 2015).

Novel Synthetic Methodologies

Wu et al. (2022) reported on an efficient synthesis approach for functionalized pyrrole-3-carbaldehydes, potentially including derivatives of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde. Such methodologies enable the construction of complex molecules with significant implications for pharmaceuticals and organic materials (Wu et al., 2022).

Safety and Hazards

properties

IUPAC Name |

5-bromo-1-[(4-methoxyphenyl)methyl]pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-17-12-5-2-10(3-6-12)8-15-11(9-16)4-7-13(15)14/h2-7,9H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFQWAQBFJMECR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=CC=C2Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675008 |

Source

|

| Record name | 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1133116-27-4 |

Source

|

| Record name | 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-broMo-7-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B581214.png)

![8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B581218.png)

![5-broMo-N-Methylbenzo[d]oxazol-2-aMine](/img/structure/B581222.png)